molecular formula C13H15N3O5 B020626 Acetamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)- CAS No. 19938-46-6

Acetamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-

Cat. No. B020626
CAS RN: 19938-46-6
M. Wt: 293.27 g/mol
InChI Key: QBEUGXYGEQBXIB-UHFFFAOYSA-N
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Description

The compound of interest belongs to the family of 1,3,4-oxadiazole derivatives, known for their wide range of biological activities. This specific acetamide derivative incorporates a 3,4,5-trimethoxyphenyl group, which may contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives often involves cyclization reactions of hydrazide precursors. For instance, Jin et al. (2006) described the synthesis of 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives through cyclization of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride (Jin et al., 2006).

Molecular Structure Analysis

The molecular structure of such compounds is confirmed using techniques such as IR, (1)H NMR, and (13)C NMR spectroscopy. For example, Ramalingam et al. (2019) utilized IR, NMR, Mass spectra, and elemental analysis to elucidate the structures of their synthesized 1,3,4-oxadiazole derivatives (Ramalingam et al., 2019).

Chemical Reactions and Properties

The chemical behavior of 1,3,4-oxadiazole derivatives includes reactions under various conditions to introduce different functional groups. These reactions can significantly alter the chemical properties of the compounds, such as their reactivity with other molecules, stability, and solubility.

Physical Properties Analysis

The physical properties, including melting points, solubility in different solvents, and crystalline structure, can be determined through analytical techniques. For example, Yu et al. (2014) provided crystallographic data for their synthesized compounds, offering insights into the solid-state structure and physical characteristics (Yu et al., 2014).

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized a variety of acetamide derivatives, including those containing the 1,3,4-oxadiazole moiety, to explore their pharmacological potential and chemical properties. For instance, a study described the synthesis and characterization of different 1,3,4-oxadiazole and acetamide derivatives, highlighting their antibacterial and anti-enzymatic activities (K. Nafeesa et al., 2017). These compounds were evaluated for their effectiveness against gram-negative and gram-positive bacterial strains, with some showing promising inhibitory effects.

Biological Screening

Another study focused on synthesizing 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives, assessing their activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX), revealing relative activity against acetylcholinesterase (A. Rehman et al., 2013). This highlights the potential use of these compounds in developing treatments for diseases associated with enzyme dysfunction.

Antiproliferative Activities

Compounds synthesized from acetamide derivatives have been evaluated for their antiproliferative activities against various cancer cell lines. For example, N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives were synthesized and tested, showing high effectiveness against PC3 cells and moderate activities against other cancer cells (Linhong Jin et al., 2006).

Antimicrobial and Hemolytic Activity

Research on 2,5-disubstituted 1,3,4-oxadiazole compounds has shown significant antimicrobial and hemolytic activities, indicating their potential for therapeutic applications. A study synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which were active against selected microbial species and displayed variable hemolytic activity, suggesting their use in antimicrobial treatments (Samreen Gul et al., 2017).

properties

IUPAC Name

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c1-7(17)14-13-16-15-12(21-13)8-5-9(18-2)11(20-4)10(6-8)19-3/h5-6H,1-4H3,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEUGXYGEQBXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173715
Record name Acetamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-

CAS RN

19938-46-6
Record name Acetamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019938466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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